molecular formula C26H40N5+ B1239826 Agelasine B CAS No. 92664-76-1

Agelasine B

Cat. No. B1239826
CAS RN: 92664-76-1
M. Wt: 422.6 g/mol
InChI Key: YCSGSEAQYPDNAQ-FGOPRVDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agelasine B is a natural product found in Agelas mauritiana, Agelas, and Agelas nakamurai with data available.

Scientific Research Applications

Anticancer Potential

Agelasine B, derived from marine sponges, demonstrates significant potential in cancer treatment. In a study examining its effects on human breast cancer cells (MCF-7), Agelasine B was found to induce apoptosis, a form of programmed cell death crucial for stopping cancer proliferation. The compound caused an increase in intracellular Ca2+ concentration, a key player in cellular signaling pathways, suggesting a unique mechanism of action against cancer cells (Pimentel et al., 2011).

Biochemical Activity

Agelasine B, along with its analogs Agelasine-A, -C, and -D, has been identified as having inhibitory effects on the Na,K-ATPase enzyme. This enzyme is essential for maintaining the electrochemical gradient across cell membranes, and its inhibition can have significant biochemical implications (Nakamura et al., 1984).

Broad-Spectrum Antimicrobial and Antineoplastic Activities

Agelasine B, along with related compounds, has shown a broad range of antimicrobial and antineoplastic activities. These activities include effectiveness against Mycobacterium tuberculosis and cytotoxicity against various cancer cell lines, including multidrug-resistant ones. Such diverse bioactivity positions Agelasine B as a compound of interest for developing treatments against resistant microbial strains and cancer (Gordaliza, 2009).

Antimicrobial and Anticancer Properties

Further investigation into Agelasine B revealed its potency against methicillin-resistant Staphylococcus aureus (MRSA) strains and several cancer cell lines. This highlights Agelasine B's dual role as an antimicrobial and anticancer agent, providing a foundation for developing novel therapeutics in both fields (Hong et al., 2017).

properties

CAS RN

92664-76-1

Product Name

Agelasine B

Molecular Formula

C26H40N5+

Molecular Weight

422.6 g/mol

IUPAC Name

7-[(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine

InChI

InChI=1S/C26H40N5/c1-18(12-15-31-17-30(6)24-22(31)23(27)28-16-29-24)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29)/q+1/b18-12+/t20-,21-,25+,26+/m1/s1

InChI Key

YCSGSEAQYPDNAQ-FGOPRVDBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CN3C=[N+](C4=NC=NC(=C43)N)C)/C)CCC=C2C)C

SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC=C2C)C

synonyms

agelasine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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